3,3-Dimethylbutyl methanesulfonate
Description
Historical Context of Sulfonate Esters as Leaving Groups in Organic Chemistry
The utility of sulfonate esters is rooted in their inherent chemical properties. As derivatives of strong sulfonic acids, the corresponding sulfonate anions are weak bases and, consequently, excellent leaving groups. sigmaaldrich.comresearchgate.net This principle allows for the facile conversion of alcohols, which possess the notoriously poor leaving group, hydroxide (B78521) (HO-), into substrates amenable to nucleophilic substitution and elimination reactions. researchgate.net The stability of the resulting sulfonate anion, often stabilized by resonance, is a key driving force for these transformations. researchgate.net Historically, this strategy provided a reliable alternative to the conversion of alcohols to alkyl halides, expanding the scope and applicability of a wide range of synthetic reactions.
Evolution of Methanesulfonate (B1217627) Chemistry in Complex Molecule Synthesis
Within the broader family of sulfonate esters, methanesulfonates (mesylates) have emerged as a popular choice due to the ready availability and affordability of methanesulfonyl chloride, the primary reagent for their preparation. The methanesulfonate group is a potent electrophile, rendering the carbon atom to which it is attached susceptible to nucleophilic attack. researchgate.net Over the years, chemists have harnessed this reactivity to forge new carbon-carbon and carbon-heteroatom bonds, often with high degrees of stereochemical control. The evolution of methanesulfonate chemistry is closely tied to the increasing complexity of synthetic targets, where mild and selective reaction conditions are paramount.
Significance of 3,3-Dimethylbutyl Methanesulfonate in Contemporary Organic Transformations
The significance of this compound lies in its unique structural features, specifically the neopentyl-like carbon skeleton. The presence of a bulky tert-butyl group adjacent to the primary carbon bearing the methanesulfonate group introduces significant steric hindrance. researchgate.net This steric impediment dramatically slows the rate of bimolecular nucleophilic substitution (SN2) reactions. researchgate.net While this may seem like a disadvantage, it can be exploited in complex syntheses where selectivity is crucial. For instance, in a molecule with multiple electrophilic sites, the reduced reactivity of a neopentyl-type mesylate can allow for selective reaction at other, less hindered positions.
Furthermore, the study of the solvolysis of such hindered primary methanesulfonates provides valuable insights into reaction mechanisms, including the potential for carbocation rearrangements. youtube.com In the case of this compound, any SN1-type reaction would likely proceed through a primary carbocation, which is highly unstable and prone to a 1,2-hydride or methyl shift to form a more stable tertiary carbocation. This predictable reactivity pattern, born from its sterically demanding structure, makes this compound and its analogs important substrates for probing the subtleties of substitution and elimination reactions in contemporary organic chemistry. acs.orgrsc.org
Properties of this compound
While detailed experimental data for this compound is not extensively published, some of its properties can be inferred from supplier information and comparison with structurally similar compounds.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 69436-45-9 | sigmaaldrich.com |
| Molecular Formula | C7H16O3S | sigmaaldrich.com |
| Molecular Weight | 180.27 g/mol | sigmaaldrich.com |
| Physical Form | Liquid | sigmaaldrich.com |
| Boiling Point | Not available | |
| Density | Not available |
| Storage Temperature | Room Temperature | sigmaaldrich.com |
Table 2: Spectroscopic Data for Structurally Similar Compounds
| Spectroscopic Data | Compound | Characteristic Peaks | Source |
|---|---|---|---|
| Mass Spectrum (m/z) | n-Butyl methanesulfonate | 152 (M+), 95, 79, 56, 41 | researchgate.netacs.org |
| Infrared (cm-1) | 2,3-Dimethylbutane | ~2960 (C-H stretch), ~1465 (C-H bend), ~1380 (C-H bend) | |
| 1H NMR (CDCl3, ppm) | 3,3-Dimethyl-2-butanol | ~3.5 (CH-O), ~1.1 (CH3), ~0.9 (t-Bu) |
| 13C NMR (CDCl3, ppm) | 3,3-Dimethyl-2-butanol | ~75 (CH-O), ~34 (quaternary C), ~25 (t-Bu CH3), ~20 (CH3) | |
Properties
IUPAC Name |
3,3-dimethylbutyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O3S/c1-7(2,3)5-6-10-11(4,8)9/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTROTZBSDPXSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCOS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3,3 Dimethylbutyl Methanesulfonate
Established Preparative Routes to 3,3-Dimethylbutyl Methanesulfonate (B1217627)
The most common and well-established method for synthesizing 3,3-dimethylbutyl methanesulfonate is through the esterification of 3,3-dimethylbutan-1-ol. This reaction, often referred to as mesylation, transforms the hydroxyl group of the alcohol into a methanesulfonate group, which is an excellent leaving group in nucleophilic substitution reactions.
Esterification Reactions for Methanesulfonate Formation
The esterification is typically carried out by reacting 3,3-dimethylbutan-1-ol with methanesulfonyl chloride. The mechanism of this reaction can be influenced by the choice of base. In the presence of a non-nucleophilic base like triethylamine (B128534), the reaction is believed to proceed through the formation of a highly reactive sulfene (B1252967) intermediate (CH₂=SO₂), which then reacts with the alcohol. This pathway is advantageous for sterically hindered alcohols like 3,3-dimethylbutan-1-ol, also known as neopentyl alcohol, as it minimizes steric hindrance effects. mdma.ch
The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. Key parameters that are optimized include temperature, the solvent system, and the use of catalysts.
Temperature: The mesylation of primary alcohols is often conducted at low temperatures, typically between 0°C and -10°C, to control the reactivity of the reagents and minimize side reactions. mdma.ch The reaction is generally rapid, often completing within 15 to 30 minutes of adding the reagents. mdma.ch
Solvent Systems: Dichloromethane (DCM) is a commonly used solvent for this transformation, providing a suitable medium for the reactants. mdma.ch Other aprotic solvents such as toluene (B28343) and acetonitrile (B52724) have also been employed in the sulfonylation of alcohols. commonorganicchemistry.com The choice of solvent can influence the reaction rate and the solubility of the reagents and products.
Catalysis: While the reaction is often carried out with a stoichiometric amount of base, catalytic approaches have been developed. Tertiary amines, such as triethylamine and pyridine, are frequently used to neutralize the hydrochloric acid generated during the reaction. mdma.chcommonorganicchemistry.com In some procedures, a catalytic amount of an amine, such as N,N-dimethylbenzylamine or N,N-dimethylbutylamine, in the presence of a stoichiometric amount of a weaker base like potassium hydroxide (B78521), has been shown to be effective, particularly in aqueous solvent systems. rsc.orgresearchgate.net
Table 1: Optimization of Reaction Conditions for the Synthesis of Primary Alcohol Methanesulfonates
| Parameter | Condition | Effect on Reaction | Reference |
|---|---|---|---|
| Temperature | 0 to -10 °C | Controls reactivity, minimizes side reactions. | mdma.ch |
| Solvent | Dichloromethane (DCM) | Commonly used, provides a good reaction medium. | mdma.ch |
| Solvent | Toluene, Acetonitrile | Alternative aprotic solvents. | commonorganicchemistry.com |
| Catalyst/Base | Triethylamine (TEA) | Commonly used base to neutralize HCl. | mdma.chcommonorganicchemistry.com |
| Catalyst/Base | KOH with catalytic N,N-dimethylbutylamine | Effective in aqueous systems. | rsc.orgresearchgate.net |
The selection and the relative amounts of reagents are critical for achieving a high yield and purity of this compound.
Reagents: The primary reagents are 3,3-dimethylbutan-1-ol and methanesulfonyl chloride. Triethylamine is a commonly employed base. mdma.ch
Stoichiometry: A typical procedure involves using a slight excess of both the base and methanesulfonyl chloride relative to the alcohol. For instance, a 50% molar excess of triethylamine and a 10% molar excess of methanesulfonyl chloride have been reported to be effective for the mesylation of neopentyl-type alcohols. mdma.ch This ensures the complete conversion of the alcohol to the desired methanesulfonate ester.
Table 2: Reagent Stoichiometry for the Mesylation of Neopentyl-type Alcohols
| Reagent | Stoichiometric Ratio (relative to alcohol) | Purpose | Reference |
|---|---|---|---|
| 3,3-Dimethylbutan-1-ol | 1.0 | Substrate | mdma.ch |
| Methanesulfonyl Chloride | ~1.1 | Mesylating agent | mdma.ch |
| Triethylamine | ~1.5 | Base (HCl scavenger) | mdma.ch |
Novel Approaches in this compound Synthesis
Research in organic synthesis is continuously exploring more efficient, selective, and environmentally friendly methods. These novel approaches aim to overcome the limitations of traditional methods, such as the use of hazardous reagents and solvents.
Chemo- and Regioselective Synthesis Strategies
While this compound itself does not present challenges of chemo- or regioselectivity, the principles are crucial when dealing with more complex molecules containing the 3,3-dimethylbutan-1-ol moiety alongside other functional groups. For instance, in a diol containing both a sterically hindered primary hydroxyl group (like in 3,3-dimethylbutan-1-ol) and a less hindered secondary hydroxyl group, selective mesylation of the primary alcohol can be challenging. The use of bulky sulfonylating agents like p-toluenesulfonyl chloride (TsCl) has been shown to exhibit greater selectivity for less sterically hindered alcohols. This principle could be applied in reverse, where a less bulky reagent might be necessary to target the more hindered position, or by employing protecting group strategies to differentiate between the hydroxyl groups.
Exploration of Sustainable Synthetic Pathways
The development of "green" synthetic methods is a major focus in modern chemistry. For the synthesis of sulfonate esters like this compound, this involves exploring alternative solvents and catalysts.
One notable sustainable approach is the use of a water-solvent system for the mesylation of primary alcohols. rsc.orgresearchgate.net This method utilizes potassium hydroxide as the base and a catalytic amount of an amine, such as N,N-dimethylbutylamine or triethylamine. rsc.orgresearchgate.net Performing the reaction in water as the primary solvent significantly reduces the reliance on volatile organic compounds (VOCs), which are often harmful to the environment. rsc.org The pH of the reaction is carefully controlled to prevent the hydrolysis of the methanesulfonyl chloride. rsc.orgresearchgate.net
Furthermore, the use of solid acid catalysts derived from renewable resources like lignin (B12514952) is being explored for esterification reactions. acs.org While this has been demonstrated for carboxylic acid esterification, the principles could potentially be adapted for sulfonate ester synthesis, offering a recyclable and more environmentally benign catalytic system. The use of ionic liquids, such as 1-butyl-3-methyl imidazolium (B1220033) methanesulfonate, as catalysts has also been reported for other types of organic reactions, indicating a potential avenue for greener sulfonate ester synthesis. taylorfrancis.com
Reactivity and Mechanistic Investigations of 3,3 Dimethylbutyl Methanesulfonate
Nucleophilic Substitution Reactions Involving 3,3-Dimethylbutyl Methanesulfonate (B1217627)
SN1 Pathway Characterization and Kinetic Studies
The unimolecular nucleophilic substitution (SN1) reaction of 3,3-dimethylbutyl methanesulfonate is characterized by a multi-step mechanism. The initial and rate-determining step involves the departure of the methanesulfonate leaving group to form a carbocation intermediate. libretexts.orgmasterorganicchemistry.comkhanacademy.org This process is unimolecular, meaning its rate is dependent only on the concentration of the substrate, this compound. libretexts.orgyoutube.com The rate law for this reaction is expressed as:
Rate = k[this compound]
The formation of the carbocation is the slowest step in the SN1 mechanism and therefore has the highest activation energy. libretexts.orgkhanacademy.org Subsequent steps, including the nucleophilic attack on the carbocation and any potential deprotonation, occur much more rapidly. khanacademy.org
A key characteristic of the SN1 pathway is the potential for carbocation rearrangements to form a more stable carbocation. In the case of this compound, the initially formed primary carbocation is highly unstable. It is expected to undergo a rapid 1,2-hydride shift or methyl shift to form a more stable tertiary carbocation before the nucleophile attacks. This rearrangement is a common feature in SN1 reactions where a more stable carbocation can be formed. youtube.com
SN2 Pathway Analysis and Steric Hindrance Effects
The bimolecular nucleophilic substitution (SN2) reaction involves a one-step mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. nih.gov This concerted mechanism necessitates a backside attack, where the nucleophile approaches the carbon from the side opposite to the leaving group. nih.govlibretexts.org
The structure of this compound presents significant steric hindrance to the SN2 pathway. The bulky tert-butyl group attached to the carbon adjacent to the reaction center effectively shields the electrophilic carbon from backside attack by a nucleophile. libretexts.orgyoutube.com This steric crowding raises the energy of the transition state, significantly slowing down the reaction rate. libretexts.orgyoutube.com
The rate of an SN2 reaction is highly sensitive to the substitution pattern at the electrophilic carbon. The general order of reactivity for substrates in SN2 reactions is: methyl > primary > secondary >> tertiary. libretexts.orgyoutube.com As a primary substrate, this compound would typically be a candidate for SN2 reactions. However, the neopentyl-like structure creates substantial steric hindrance, making the SN2 pathway highly unfavorable compared to less hindered primary substrates. youtube.comnih.gov This steric impediment is a dominant factor in preventing the SN2 mechanism from occurring at a significant rate. libretexts.orgnih.gov
| Substrate Type | Relative SN2 Reaction Rate | Steric Hindrance |
|---|---|---|
| Methyl | Fastest | Low |
| Primary (e.g., Ethyl) | Fast | Moderate |
| Primary (Neopentyl-like, e.g., 3,3-Dimethylbutyl) | Very Slow | High |
| Secondary | Slow | High |
| Tertiary | Extremely Slow / No Reaction | Very High |
Impact of Nucleophile Structure on Reaction Outcomes
The structure of the nucleophile plays a crucial role in determining the outcome of reactions with this compound. In the context of SN2 reactions, the size and bulk of the nucleophile can significantly affect the reaction rate. A bulky nucleophile will experience greater steric hindrance when attempting to approach the already crowded electrophilic carbon of this compound, further slowing down a potential SN2 reaction. youtube.com
For SN1 reactions, the strength of the nucleophile is less critical for the reaction rate, as it does not participate in the rate-determining step. libretexts.orgmasterorganicchemistry.com However, the nature of the nucleophile can influence the product distribution, especially when competing with elimination reactions. A species that is a strong nucleophile but a weak base will favor substitution. Conversely, a strong, bulky base is more likely to initiate an elimination reaction.
Weak nucleophiles, such as water or alcohols, are typical for SN1 reactions. libretexts.org These solvolysis reactions can proceed because the highly reactive carbocation intermediate readily accepts a weak nucleophile.
Solvent Effects on Nucleophilic Substitution Mechanisms
The choice of solvent has a profound impact on the preferred nucleophilic substitution pathway. Polar protic solvents, such as water and alcohols, are capable of hydrogen bonding and can effectively solvate both the leaving group anion and the carbocation intermediate in an SN1 reaction. This stabilization of the charged intermediates lowers the activation energy for the first step of the SN1 mechanism, thereby promoting this pathway. libretexts.org
In contrast, polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) or acetone, are generally favored for SN2 reactions. youtube.com These solvents can solvate the cation but not the anion as effectively, leaving the nucleophile more "naked" and reactive. However, some polar aprotic solvents like DMSO have also been shown to be suitable for carbocation-forming reactions, including SN1 processes. nih.govresearchgate.net
For this compound, the use of a polar protic solvent would strongly favor the SN1 pathway by stabilizing the carbocation intermediate that forms after the leaving group departs. An aprotic solvent would generally be preferred for an SN2 reaction, but due to the significant steric hindrance of the substrate, the SN1 pathway, especially with heating, would likely still predominate.
| Solvent Type | Effect on SN1 | Effect on SN2 | Favored for this compound Substitution |
|---|---|---|---|
| Polar Protic (e.g., Water, Ethanol) | Favored (stabilizes carbocation) | Disfavored (solvates nucleophile) | SN1 |
| Polar Aprotic (e.g., Acetone, DMF) | Possible | Favored (less solvation of nucleophile) | SN1 (due to steric hindrance) |
| Nonpolar (e.g., Hexane) | Disfavored | Disfavored | Generally poor for substitution |
Elimination Reactions Initiated by this compound
E1 Reaction Pathway and Carbocation Intermediates
The unimolecular elimination (E1) reaction is a common competitor to the SN1 reaction. masterorganicchemistry.comlibretexts.org The E1 mechanism for this compound also proceeds through the formation of a carbocation intermediate in the rate-determining first step. masterorganicchemistry.comlibretexts.org
Once the carbocation is formed, a weak base (which can be the solvent or the leaving group) abstracts a proton from a carbon atom adjacent to the positively charged carbon. libretexts.org The electrons from the C-H bond then form a new pi bond, resulting in an alkene. masterorganicchemistry.com
The E1 reaction rate is, like the SN1 reaction, first-order and depends only on the concentration of the substrate. masterorganicchemistry.com This is because both pathways share the same initial rate-determining step of carbocation formation. youtube.com
For this compound, the initial primary carbocation would rearrange to a more stable tertiary carbocation. Following this rearrangement, a proton can be removed from an adjacent carbon to form an alkene. The formation of the more substituted alkene is generally favored, following Zaitsev's rule. masterorganicchemistry.com The competition between SN1 and E1 is influenced by factors such as temperature, with higher temperatures generally favoring elimination. masterorganicchemistry.comyoutube.com
E2 Reaction Pathway and Stereochemical Considerations
The bimolecular elimination (E2) reaction of this compound is governed by a concerted mechanism where a base abstracts a β-hydrogen simultaneously with the departure of the methanesulfonate (mesylate) leaving group. rsc.org This process necessitates a specific spatial arrangement of the atoms involved.
For an E2 reaction to occur, the β-hydrogen and the leaving group must be in an anti-periplanar conformation. rsc.orglibretexts.org This alignment allows for the smooth overlap of the developing p-orbitals to form the new π-bond of the resulting alkene. In the case of this compound, the molecule can rotate around the C-C single bond to achieve this required geometry.
The primary product of the E2 elimination of this compound is 3,3-dimethyl-1-butene . The abstraction of a proton from the only available β-carbon leads to the formation of this terminal alkene. Due to the absence of different β-hydrogens that could lead to constitutional isomers, the regioselectivity of this reaction is straightforward.
However, the stereochemistry of the starting material, if it were chiral at the α or β positions, would be critical in determining the stereochemistry of the product, a principle known as stereospecificity. khanacademy.org For an achiral substrate like this compound, this specific consideration does not apply.
The choice of base can significantly influence the rate and success of the E2 reaction. A strong, sterically hindered base is often employed to favor elimination over substitution.
Table 1: General Effect of Base Strength on E2 Reactions of Hindered Substrates
| Base | Structure | Strength | Steric Hindrance | Typical Outcome in Hindered Substrates |
| Sodium Ethoxide | NaOEt | Strong | Low | Mixture of E2 and SN2 products |
| Potassium tert-Butoxide | KOtBu | Strong | High | Predominantly E2 product |
Competitive Nature of Substitution versus Elimination
The reaction of this compound with a nucleophile/base presents a classic example of the competition between bimolecular substitution (SN2) and bimolecular elimination (E2) pathways. acs.orgacs.org The neopentyl structure of the substrate plays a decisive role in the outcome of this competition.
The SN2 pathway is severely hindered for neopentyl systems. The bulky tert-butyl group effectively blocks the backside attack required for an SN2 reaction, making this pathway kinetically unfavorable. researchgate.net Consequently, even with a good nucleophile that is also a strong base, the E2 reaction tends to predominate.
Several factors influence the SN2 versus E2 competition:
Steric Hindrance of the Substrate: The significant steric hindrance of the neopentyl group in this compound is the primary factor disfavoring the SN2 pathway.
Strength and Steric Hindrance of the Base/Nucleophile: A strong, sterically hindered base, such as potassium tert-butoxide, will favor the E2 pathway by readily abstracting a proton from the relatively unhindered β-carbon while being too bulky to act as a nucleophile at the sterically congested α-carbon. A strong, but less hindered base like sodium ethoxide might give a mixture of products, though elimination is still expected to be the major pathway due to the substrate's structure.
Solvent: Polar aprotic solvents can enhance the rate of SN2 reactions, but for a sterically hindered substrate like this compound, this effect is often insufficient to make SN2 the major pathway. acs.org
Temperature: Higher temperatures generally favor elimination reactions over substitution reactions.
Table 2: Predicted Outcome of Reactions of this compound with Different Reagents
| Reagent | Conditions | Predicted Major Pathway | Predicted Major Product(s) |
| Potassium tert-Butoxide in tert-Butanol | 50 °C | E2 | 3,3-Dimethyl-1-butene |
| Sodium Ethoxide in Ethanol (B145695) | 50 °C | E2 (major), SN2 (minor) | 3,3-Dimethyl-1-butene, 1-ethoxy-3,3-dimethylbutane |
This table is based on general principles of SN2/E2 competition for sterically hindered primary substrates. Specific experimental product ratios for this compound were not found in the surveyed literature.
Rearrangement Reactions
Under conditions that favor carbocation formation, such as solvolysis in a polar protic solvent, this compound is prone to undergo rearrangement reactions.
Skeletal Rearrangements in Neopentylic Systems
Neopentylic systems are classic examples where skeletal rearrangements, specifically Wagner-Meerwein rearrangements, are observed. When the leaving group departs, it can lead to the formation of a primary carbocation. This primary carbocation is highly unstable and readily rearranges to a more stable carbocation through a 1,2-alkyl shift.
In the case of the 3,3-dimethylbutyl system, the initially formed primary carbocation would be at the carbon adjacent to the tert-butyl group. A 1,2-methyl shift, where a methyl group with its bonding electrons migrates from the quaternary carbon to the adjacent carbocationic center, results in the formation of a more stable tertiary carbocation.
Mechanistic Elucidation of Rearrangement Pathways
The mechanism of the rearrangement of this compound under solvolytic conditions can be elucidated as follows:
Ionization: The methanesulfonate group departs, assisted by the solvent, to form a primary carbocation and a methanesulfonate anion. This is the rate-determining step.
1,2-Methyl Shift: The highly unstable primary carbocation undergoes a rapid 1,2-methyl shift. A methyl group from the adjacent quaternary carbon migrates with its electron pair to the primary carbocation center.
Formation of a Tertiary Carbocation: This migration results in the formation of a more stable tertiary carbocation.
Nucleophilic Attack: The solvent molecule (e.g., water, ethanol) then acts as a nucleophile and attacks the tertiary carbocation.
Deprotonation: A final deprotonation step by another solvent molecule yields the rearranged substitution product.
Alternatively, the rearranged tertiary carbocation can also undergo an elimination reaction (E1) to form a mixture of alkenes.
Table 3: Potential Products from Solvolysis of this compound via Rearrangement
| Reaction Pathway | Intermediate | Product(s) |
| Substitution (SN1 with rearrangement) | Tertiary Carbocation | 2-Methyl-2-butanol (if solvent is water), 2-ethoxy-2-methylbutane (B166765) (if solvent is ethanol) |
| Elimination (E1 with rearrangement) | Tertiary Carbocation | 2,3-Dimethyl-2-butene, 2,3-Dimethyl-1-butene |
Synthetic Applications and Utility in Organic Synthesis
3,3-Dimethylbutyl Methanesulfonate (B1217627) as an Intermediate in Complex Molecule Construction
The construction of complex molecules often relies on the sequential addition of well-defined molecular fragments. While alkyl sulfonates are frequently employed for this purpose, specific and detailed examples involving 3,3-dimethylbutyl methanesulfonate are not readily found.
Application in the Synthesis of Bioactive Compounds
A comprehensive search of chemical databases and scientific journals did not yield specific instances of this compound being used as an intermediate in the synthesis of known bioactive compounds. The synthesis of pharmaceuticals and other biologically active molecules is a field of intensive research, and the reagents and intermediates used are typically well-documented. The absence of such documentation for this particular compound suggests it is not a commonly used building block in this area.
Incorporation into Heterocyclic Frameworks
Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. Their synthesis often involves the alkylation of heteroatoms (such as nitrogen, oxygen, or sulfur) within a ring system. While alkyl methanesulfonates are generally suitable for such reactions, there are no specific, published methods detailing the use of this compound for the construction of heterocyclic frameworks.
Role in the Construction of Alkaloid Intermediates
Alkaloids are a diverse class of naturally occurring compounds, many of which possess significant physiological activity. Their total synthesis is a major focus of organic chemistry. The introduction of specific alkyl groups can be a critical step in these synthetic routes. However, the scientific literature does not provide examples of this compound being utilized in the synthesis of alkaloid intermediates.
Utilization in Alkylation Reactions
Alkylation is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction in organic synthesis. The reactivity of alkylating agents is a key factor in determining the outcome of these reactions.
Selective Alkylation of Nucleophilic Substrates
The selective alkylation of one nucleophilic site over another is a common challenge in organic synthesis. The steric bulk of the 3,3-dimethylbutyl group could, in theory, influence the regioselectivity of alkylation reactions. However, without specific research data, any discussion on the selective alkylation of nucleophilic substrates with this compound would be purely speculative.
Stereoselective Alkylation Strategies
Stereoselective alkylation, the controlled formation of a specific stereoisomer, is crucial in the synthesis of chiral molecules. The structure of the alkylating agent can play a role in the stereochemical outcome of a reaction. There are currently no published studies that investigate or report on stereoselective alkylation strategies employing this compound.
Contribution to Advanced Materials Chemistry
The unique structural feature of the 3,3-dimethylbutyl group, often referred to as the "neohexyl" group, is its significant steric bulk due to the quaternary carbon atom. This characteristic is anticipated to impart distinct properties to materials into which it is incorporated. This compound, as a reactive precursor, theoretically serves as a vehicle for introducing this bulky alkyl group.
Precursor for Ionic Liquid Synthesis and Structural Tuning
Ionic liquids (ILs) are salts with melting points below 100°C, and their properties are highly tunable by modifying the structure of their constituent cations and anions. The alkylation of heterocyclic bases is a common method for synthesizing the cationic component of ILs.
In this context, this compound could theoretically be employed as an alkylating agent to introduce the 3,3-dimethylbutyl group onto a cationic core, such as an imidazolium (B1220033), pyridinium, or pyrrolidinium (B1226570) ring. The methanesulfonate anion is a good leaving group, facilitating the nucleophilic attack by the heterocyclic base.
The bulky nature of the 3,3-dimethylbutyl group would be expected to influence the physicochemical properties of the resulting ionic liquid significantly. The steric hindrance could disrupt efficient packing of the ions, potentially leading to lower melting points and viscosities compared to less bulky isomers like n-hexyl or isohexyl derivatives. Furthermore, the non-polar, sterically hindered neohexyl group could enhance the lipophilicity of the cation, affecting the IL's miscibility with various organic solvents and its ability to dissolve non-polar solutes.
A hypothetical synthesis of a 1-(3,3-dimethylbutyl)-3-methylimidazolium methanesulfonate is presented below:
| Reactant 1 | Reactant 2 | Product |
| 1-Methylimidazole | This compound | 1-(3,3-Dimethylbutyl)-3-methylimidazolium methanesulfonate |
This table represents a theoretical reaction pathway. No specific literature has been found to confirm this synthesis.
The structural tuning of the resulting ionic liquid would stem directly from the incorporation of the neohexyl group. By varying the anionic counterpart (e.g., through metathesis reaction of the methanesulfonate salt), a range of ionic liquids with tailored properties could be theoretically produced. For instance, pairing the 1-(3,3-dimethylbutyl)-3-methylimidazolium cation with anions like bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) or hexafluorophosphate (B91526) ([PF₆]⁻) would likely result in hydrophobic ionic liquids with distinct thermal and electrochemical stabilities.
Integration into Polymer and Macromolecular Architectures
The introduction of specific functional groups into polymers is a key strategy for tailoring their material properties. This compound could theoretically be used to append the bulky 3,3-dimethylbutyl group onto a polymer backbone. This could be achieved through the chemical modification of a pre-existing polymer containing nucleophilic sites (e.g., hydroxyl or amine groups) or by using a monomer functionalized with the 3,3-dimethylbutyl group in a polymerization reaction.
The presence of the bulky neohexyl side chains would likely have a profound impact on the polymer's properties:
Glass Transition Temperature (Tg): The steric hindrance of the 3,3-dimethylbutyl group would restrict the rotational freedom of the polymer chains, likely leading to an increase in the glass transition temperature compared to polymers with less bulky side chains.
Solubility: The introduction of the non-polar neohexyl groups would increase the polymer's affinity for non-polar solvents.
Mechanical Properties: The bulky side groups could affect the packing of the polymer chains, potentially influencing properties such as tensile strength and elasticity.
A hypothetical example would be the functionalization of a polymer like poly(vinyl alcohol) with this compound in the presence of a base to yield a polymer with 3,3-dimethylbutoxy side chains.
| Polymer Backbone | Reagent | Resulting Functional Group |
| Poly(vinyl alcohol) | This compound | -O-CH₂-CH₂-C(CH₃)₃ |
This table illustrates a theoretical polymer modification. No specific research was found to validate this reaction.
Spectroscopic and Analytical Investigations for Reaction Mechanism Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of molecules and the investigation of dynamic processes in solution. In the context of reaction mechanisms involving 3,3-dimethylbutyl methanesulfonate (B1217627), different NMR techniques offer unique insights into the transformation process.
Deuterium (B1214612) Labeling Studies for Pathway Tracing
Deuterium labeling is a powerful technique for tracing the fate of specific atoms throughout a chemical reaction, thereby distinguishing between possible mechanistic pathways. The replacement of a hydrogen atom with its heavier isotope, deuterium, can lead to a measurable kinetic isotope effect (KIE), where the rate of a reaction is altered. This effect is particularly pronounced when the C-H bond is broken or formed in the rate-determining step of the reaction.
While specific deuterium labeling studies on 3,3-dimethylbutyl methanesulfonate are not extensively reported in publicly available literature, the principles can be illustrated by studies on analogous sulfonate esters. For instance, extensive studies on the solvolysis of adamantyl sulfonate esters have utilized deuterium labeling to probe the nature of the carbocationic intermediates and transition states. acs.org In these studies, the magnitude of the α- and β-deuterium kinetic isotope effects provides detailed information about the extent of bond cleavage and the charge distribution in the transition state.
A hypothetical deuterium labeling study for a reaction of this compound, such as a substitution or elimination reaction, could involve the synthesis of isotopically labeled starting materials. The position of the deuterium label in the products, determined by ¹H and ²H NMR, would reveal the mechanistic pathway.
Table 1: Hypothetical Deuterium Labeling Experiment for an E2 Elimination of this compound
| Labeled Substrate | Expected Product(s) if E2 Mechanism | Spectroscopic Verification |
| 3,3-Dimethylbutyl-2,2-d₂ methanesulfonate | 3,3-Dimethyl-1-butene-2-d | Loss of a deuterium signal in the vinylic region of the ¹H NMR spectrum. |
| 3,3-Dimethylbutyl-1,1-d₂ methanesulfonate | 3,3-Dimethyl-1-butene | No loss of deuterium from the main carbon chain. |
NOESY Spectroscopy for Spatial Proximity Analysis
Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that provides information about the spatial proximity of atoms within a molecule. It is particularly useful for determining the stereochemistry and conformation of molecules in solution. For a flexible molecule like this compound, NOESY can help to understand its preferred conformations, which can influence its reactivity.
In a doctoral thesis by Cañellas, the synthesis and characterization of a related compound, (S)-2-(tert-butoxycarbonylamino)-3,3-dimethylbutyl methanesulfonate, is described, and the use of NOESY spectroscopy is mentioned for structural confirmation. tdx.cat NOESY experiments can reveal through-space correlations between the protons of the t-butyl group and the protons on the backbone of the molecule, helping to establish the three-dimensional structure. This information is crucial for understanding how the molecule might interact with other reagents or catalysts in a reaction.
Quantitative NMR for Reaction Progress Monitoring
Quantitative NMR (qNMR) is a powerful method for determining the concentration of analytes in a sample. researchgate.netamericanpharmaceuticalreview.com Unlike chromatographic techniques, qNMR does not require a calibration curve for each component, as the signal intensity is directly proportional to the number of nuclei. americanpharmaceuticalreview.com This makes it an efficient tool for monitoring the progress of a reaction by tracking the disappearance of reactants and the appearance of products over time. sciepub.comresearchgate.net
To monitor a reaction involving this compound, a known amount of an internal standard is added to the reaction mixture. Aliquots are taken at various time points, and ¹H NMR spectra are recorded. By comparing the integration of characteristic peaks of the starting material, products, and the internal standard, their concentrations can be determined. This allows for the calculation of reaction rates and the observation of any intermediates that may accumulate.
Table 2: Hypothetical qNMR Data for the Reaction of this compound with a Nucleophile
| Time (min) | Integration of this compound (reactant) | Integration of Product | Concentration of Reactant (M) | Concentration of Product (M) |
| 0 | 1.00 | 0.00 | 0.100 | 0.000 |
| 30 | 0.75 | 0.25 | 0.075 | 0.025 |
| 60 | 0.50 | 0.50 | 0.050 | 0.050 |
| 120 | 0.25 | 0.75 | 0.025 | 0.075 |
| 240 | 0.05 | 0.95 | 0.005 | 0.095 |
Mass Spectrometry for Intermediate Identification
Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is an invaluable tool for identifying reaction intermediates, which are often present in very low concentrations and have short lifetimes.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of an ion. This is crucial for confirming the identity of proposed reaction intermediates. In the synthesis of a derivative of this compound, HRMS was used to confirm the elemental composition of the product. acs.org
For example, if a reaction of this compound is suspected to proceed through a carbocation intermediate, HRMS could be used to detect this species. The accurate mass of the ion would allow for the unambiguous determination of its elemental formula, providing strong evidence for its existence.
Table 3: HRMS Data for a Hypothetical Intermediate in a Reaction of this compound
| Proposed Intermediate | Elemental Formula | Calculated Exact Mass (m/z) | Measured Exact Mass (m/z) |
| 3,3-dimethylbutyl cation | C₆H₁₃⁺ | 85.1012 | 85.1015 |
Tandem Mass Spectrometry for Fragmentation Analysis
Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented. The resulting fragment ions are then analyzed to provide structural information about the original ion. unt.eduyoutube.com This is particularly useful for distinguishing between isomeric intermediates and for confirming the connectivity of atoms within an ion.
The fragmentation patterns of alkyl methanesulfonates have been studied, revealing characteristic cleavage pathways. researchgate.net For this compound, collision-induced dissociation (CID) in a tandem mass spectrometer would be expected to produce fragments corresponding to the loss of the methanesulfonyl group and fragmentation of the alkyl chain. By analyzing the fragmentation pattern of a suspected intermediate, its structure can be pieced together, providing critical mechanistic insights. libretexts.org
Table 4: Predicted Major Fragments in Tandem MS of the Molecular Ion of this compound
| Precursor Ion (m/z) | Fragmentation Pathway | Fragment Ion (m/z) | Neutral Loss |
| 180.0922 (M⁺) | Loss of methoxy (B1213986) radical | 149.0711 | CH₃O• |
| 180.0922 (M⁺) | Loss of methanesulfonic acid | 84.0939 | CH₄SO₃ |
| 180.0922 (M⁺) | Cleavage of the C-C bond beta to the oxygen | 57.0704 (t-butyl cation) | C₂H₅O₃S |
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups in a molecule. By measuring the absorption of infrared radiation by the sample, an IR spectrum is generated, which displays absorption bands corresponding to the vibrational frequencies of specific bonds. For this compound, the IR spectrum is expected to show characteristic absorption bands for the sulfonate ester group and the hydrocarbon backbone.
The key functional group is the methanesulfonate (-OSO₂CH₃) moiety. This group gives rise to strong and distinct absorption bands for the asymmetric and symmetric stretching vibrations of the S=O bonds, typically observed in the regions of 1350-1380 cm⁻¹ and 1170-1185 cm⁻¹, respectively. conicet.gov.ar The presence of two strong bands in these regions is a clear indicator of the sulfonate group. Additionally, the C-O-S linkage will produce characteristic stretching vibrations. The C-O stretch is expected in the 1000-960 cm⁻¹ region, while the S-O stretch will also contribute to the spectrum.
The aliphatic portion of the molecule, the 3,3-dimethylbutyl group, will exhibit characteristic C-H stretching and bending vibrations. Strong C-H stretching absorptions from the methyl (CH₃) and methylene (B1212753) (CH₂) groups are anticipated in the 2850-3000 cm⁻¹ range. docbrown.infodocbrown.info The presence of a tertiary butyl group [(CH₃)₃C-] often results in a characteristic split in the C-H bending vibrations, which are typically observed around 1365-1370 cm⁻¹ and 1390-1395 cm⁻¹. docbrown.infodocbrown.info The C-C skeletal vibrations of the neopentyl-like fragment will contribute to the fingerprint region of the spectrum (below 1500 cm⁻¹), providing a unique pattern for the identification of the compound. docbrown.infodocbrown.info
Table 1: Predicted Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| R-SO₂-O-R' | Asymmetric S=O Stretch | 1380 - 1350 | Strong |
| R-SO₂-O-R' | Symmetric S=O Stretch | 1185 - 1170 | Strong |
| C-O | Stretch | 1000 - 960 | Medium-Strong |
| C-H (Alkyl) | Stretch | 3000 - 2850 | Strong |
| C-H (CH₃) | Bending | 1470 - 1430 | Medium |
| C(CH₃)₃ | Bending (split) | ~1395 and ~1365 | Medium |
| C-C | Skeletal Vibrations | < 1500 | Medium-Weak |
This table is generated based on typical infrared absorption frequencies for the respective functional groups and data from analogous compounds.
Chromatographic Techniques for Purity and Product Analysis
Chromatographic methods are essential for separating components of a mixture and for determining the purity of a compound. For a relatively volatile and thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly powerful analytical tool. High-Performance Liquid Chromatography (HPLC) can also be employed, especially in cases where the compound is part of a less volatile mixture or when derivatization is used to enhance detection.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In GC, the sample is vaporized and passed through a capillary column with a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase. Less volatile and more interactive compounds will have longer retention times. For alkyl methanesulfonates, a non-polar or mid-polar capillary column, such as one coated with a dimethylpolysiloxane or a (5%-phenyl)-methylpolysiloxane stationary phase, is often suitable. nih.gov
Following separation by the GC, the eluted molecules enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting charged fragments are then separated based on their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular fingerprint. The fragmentation pattern of this compound would be expected to show characteristic losses. The molecular ion peak (M⁺), if observed, would be at an m/z corresponding to the molecular weight of the compound. Common fragmentation pathways for alkyl methanesulfonates include cleavage of the C-O bond and rearrangements. Key expected fragments would include the methanesulfonyl cation [CH₃SO₂]⁺ (m/z 79) and ions resulting from the fragmentation of the 3,3-dimethylbutyl group, such as the tertiary butyl cation [(CH₃)₃C]⁺ (m/z 57) and the neopentyl cation [(CH₃)₃CCH₂]⁺ (m/z 71).
Table 2: Hypothetical GC-MS Data for this compound
| Parameter | Description | Expected Value/Observation |
| Column Type | Stationary phase for separation | DB-5 or similar (5%-phenyl)-methylpolysiloxane |
| Retention Time | Time taken to elute from the GC column | Dependent on specific GC conditions |
| Molecular Ion (M⁺) | m/z of the intact molecule | m/z 180 (relative abundance may be low) |
| Key Fragments | Characteristic mass-to-charge ratios | m/z 79 [CH₃SO₂]⁺, m/z 103 [M-C₄H₉]⁺, m/z 71 [C₅H₁₁]⁺, m/z 57 [C₄H₉]⁺ |
This table presents hypothetical data based on the structure of the compound and typical fragmentation patterns for similar molecules.
High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that is particularly useful for less volatile or thermally labile compounds. For the analysis of this compound, a significant challenge is its lack of a strong chromophore, which makes detection by standard UV-Vis detectors difficult. However, this limitation can be overcome through derivatization. nih.gov
A common strategy for the HPLC analysis of alkylating agents like methanesulfonates is pre-column derivatization with a reagent that introduces a UV-active or fluorescent tag. For instance, reaction with a nucleophilic reagent containing a chromophore can yield a derivative that is easily detectable. nih.gov
The choice of stationary and mobile phases in HPLC is critical for achieving good separation. For the analysis of the derivatized product, reversed-phase chromatography is typically employed. A C18 column is a common choice for the stationary phase, offering good retention for non-polar to moderately polar compounds. nih.gov The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. A gradient elution, where the composition of the mobile phase is changed over time, can be used to optimize the separation of the target analyte from impurities and unreacted derivatizing agent. nih.gov Detection would be performed at the wavelength corresponding to the maximum absorbance of the chromophore introduced during derivatization.
Table 3: Exemplary HPLC Conditions for the Analysis of a Derivatized Alkyl Methanesulfonate
| Parameter | Condition | Purpose |
| Derivatizing Agent | N,N-Diethyldithiocarbamate nih.gov | To introduce a UV-absorbing chromophore |
| Stationary Phase | C18 Column nih.gov | Reversed-phase separation |
| Mobile Phase | Acetonitrile/Ammonium Acetate Buffer nih.gov | Elution of the analyte |
| Elution Mode | Gradient | To optimize separation |
| Detector | UV-Vis | Detection of the derivatized analyte |
| Wavelength | Dependent on the chromophore | e.g., ~277 nm for the dithiocarbamate (B8719985) derivative nih.gov |
This table is based on established methods for related alkyl methanesulfonates and illustrates a potential approach for this compound.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations of Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule that dictate its reactivity. These methods, rooted in quantum mechanics, can elucidate the energetic and electronic factors governing chemical transformations.
Transition State Theory and Activation Energy Barriers
Transition State Theory (TST) provides a framework for understanding the rates of chemical reactions by examining the properties of the transition state, which is the highest energy point along the reaction coordinate. nih.gov The energy difference between the reactants and the transition state is the activation energy (Ea), a critical determinant of the reaction rate. nih.gov
For S_N2 reactions of sterically hindered substrates like 3,3-dimethylbutyl methanesulfonate (B1217627), the activation energy barrier is expected to be high. The bulky tert-butyl group in the 3-position restricts the backside attack of a nucleophile, leading to a sterically crowded and high-energy transition state. This is consistent with experimental observations on similar neopentyl systems, which show slow nucleophilic substitution rates. researchgate.net
A kinetic study on the nucleophilic substitution of various 1,1,1-tris(X-methyl)ethane derivatives (neopentyl-like skeletons) provides valuable comparative data. researchgate.net Although 3,3-dimethylbutyl methanesulfonate was not directly studied, the trend in reactivity for different leaving groups highlights the influence of the sulfonate group.
Table 1: Comparative Reactivity of Neopentyl-like Derivatives This table is based on data for analogous neopentyl systems and serves as an estimation for the relative reactivity of this compound.
| Leaving Group | Relative Reactivity (Qualitative) | Reference |
|---|---|---|
| Trifluoromethanesulfonate (Triflate) | Highest | researchgate.net |
| Iodide | High | researchgate.net |
| Bromide | Moderate-High | researchgate.net |
| p-Toluenesulfonate (Tosylate) | Moderate | researchgate.net |
| Methanesulfonate (Mesylate) | Moderate-Low | researchgate.net |
| Chloride | Low | researchgate.net |
This data suggests that while methanesulfonate is a competent leaving group, its displacement from a sterically hindered carbon center is kinetically challenging.
Frontier Molecular Orbital (FMO) Analysis of Reactivity
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. arxiv.org In a nucleophilic substitution reaction, the HOMO of the nucleophile interacts with the LUMO of the electrophile.
For this compound, the LUMO is expected to be localized primarily on the carbon atom attached to the methanesulfonate group (the α-carbon) and the sulfur atom of the sulfonate group. The energy of this LUMO will be a key factor in its reactivity. A lower LUMO energy generally corresponds to a more electrophilic center and a faster reaction with a given nucleophile.
The steric hindrance from the tert-butyl group does not directly alter the LUMO energy but significantly impacts the accessibility of the LUMO on the α-carbon to the HOMO of an incoming nucleophile. This steric shielding is a major contributor to the reduced reactivity of neopentyl-like systems. FMO analysis can be used to visualize the shape and location of the LUMO, providing a clear picture of why backside attack is sterically hindered. arxiv.org
Molecular Dynamics Simulations of Solvation Effects
Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in a solvent, providing insights into solvation shells, solvent reorganization during a reaction, and the role of solvent in stabilizing reactants, transition states, and products. nih.govijcce.ac.ir For reactions involving charged or highly polar species, such as the solvolysis of a sulfonate ester, solvent effects are paramount.
An MD simulation of this compound in a protic solvent like water or ethanol (B145695) would reveal the structure of the solvent molecules around the sulfonate group and the alkyl chain. The polar sulfonate group would be expected to form hydrogen bonds with the solvent, while the nonpolar dimethylbutyl group would be surrounded by a more ordered solvent shell due to hydrophobic interactions.
During a solvolysis reaction, the departure of the methanesulfonate leaving group leads to the formation of a carbocationic intermediate (in an S_N1-type mechanism) or a highly polarized transition state (in an S_N2-type mechanism). MD simulations can model the dynamic changes in the solvent structure that accompany this process, including the reorientation of solvent dipoles to stabilize the developing charge. The significant steric hindrance of the 3,3-dimethylbutyl group would likely lead to a very specific and constrained solvent organization around the reaction center.
Density Functional Theory (DFT) for Electronic Structure Analysis
Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the electronic structure of molecules. researchgate.netresearchgate.net It provides a good balance between accuracy and computational cost, making it suitable for studying relatively large molecules like this compound.
A DFT study of this compound would provide detailed information about its electronic properties, including:
Optimized Geometry: The precise bond lengths and angles of the molecule in its ground state.
Electron Density Distribution: Revealing the polarization of bonds and the distribution of charge throughout the molecule. The carbon-oxygen bond of the ester and the sulfur-oxygen bonds of the sulfonate group are expected to be highly polarized.
Molecular Orbitals: Including the energies and shapes of the HOMO and LUMO, which are crucial for FMO analysis as discussed earlier.
Vibrational Frequencies: Which can be compared with experimental infrared (IR) spectra to confirm the structure and provide information about bond strengths.
While a specific DFT study for this compound is not available, calculations on similar molecules like neopentyl derivatives would provide valuable insights into the electronic effects of the bulky alkyl group on the sulfonate functionality. researchgate.net
Predictive Modeling of Reaction Outcomes
Predictive modeling, often employing machine learning algorithms, is an emerging field in chemistry that aims to forecast the products and yields of chemical reactions based on data from previous experiments. These models are trained on large datasets of reactions and learn to identify patterns that correlate reactant structures and reaction conditions with specific outcomes.
For a compound like this compound, a predictive model could be used to estimate its reactivity with a wide range of nucleophiles under various conditions. The model would likely predict that substitution reactions are slow due to the steric hindrance, and that elimination reactions might become competitive under certain conditions, especially with strong, bulky bases.
The development of accurate predictive models requires large, high-quality datasets. While a specific model for this compound may not exist, general models for nucleophilic substitution could be applied, although their accuracy for such a sterically hindered system would need to be carefully evaluated.
Stereochemical Aspects of Reactions Involving 3,3 Dimethylbutyl Methanesulfonate
Diastereoselective and Enantioselective Transformations
Diastereoselective and enantioselective reactions are fundamental in modern organic synthesis, enabling the preferential formation of one stereoisomer over others. The bulky 3,3-dimethylbutyl group in 3,3-dimethylbutyl methanesulfonate (B1217627) is anticipated to play a crucial role in directing the stereochemical course of such transformations.
In nucleophilic substitution reactions, for instance, the sheer size of the neopentyl-like structure can significantly influence the approach of a nucleophile. While a primary methanesulfonate would typically be expected to undergo an S(_N)2 reaction with inversion of configuration, the steric hindrance posed by the adjacent tert-butyl group in 3,3-dimethylbutyl methanesulfonate would drastically slow down this pathway. This steric impediment could, in certain cases, open up alternative reaction pathways or require highly specific catalysts or reaction conditions to achieve stereoselectivity.
For transformations at a chiral center bearing a 3,3-dimethylbutyl group, the steric demand of this substituent would likely lead to high diastereoselectivity. The bulky group would effectively shield one face of the molecule, compelling an incoming reagent to attack from the less hindered face. This principle is a cornerstone of asymmetric synthesis, where steric control is used to generate a specific stereoisomer.
Influence of Substrate Stereochemistry on Product Distribution
The inherent stereochemistry of a substrate is a determining factor in the stereochemical outcome of a reaction. In the context of this compound, if the carbon atom bearing the methanesulfonate group were chiral, its configuration would dictate the configuration of the product in a stereospecific reaction.
Consider a hypothetical chiral (R)-3,3-dimethylbutyl-1-d methanesulfonate. In a classic S(_N)2 reaction, one would predict the formation of the (S)-product due to the inversion of stereochemistry. However, the significant steric hindrance from the tert-butyl group might lead to competing elimination reactions or even rearrangements, which would complicate the product distribution. The ratio of substitution to elimination products would be highly dependent on the nature of the nucleophile, the solvent, and the reaction temperature.
The steric bulk of the 3,3-dimethylbutyl group can also influence the conformational preferences of the substrate. The molecule will likely adopt a conformation that minimizes steric strain, and this preferred conformation will, in turn, affect the accessibility of the reaction center and the trajectory of the attacking species. This can have a profound impact on the diastereomeric ratio of the products in reactions that generate a new stereocenter.
Table 1: Hypothetical Product Distribution in Reactions of Chiral this compound
| Reactant | Reagent/Conditions | Expected Major Product(s) | Expected Stereochemical Outcome |
| (R)-3,3-Dimethylbutyl-2-methanesulfonate | Strong, small nucleophile (e.g., NaN(_3)) | (S)-2-Azido-3,3-dimethylbutane | Inversion (S(_N)2) |
| (R)-3,3-Dimethylbutyl-2-methanesulfonate | Bulky, strong base (e.g., KOtBu) | 3,3-Dimethyl-1-butene | Elimination (E2) |
| (S)-4,4-Dimethyl-2-pentyl methanesulfonate | Nucleophilic attack | (R)-Product | Inversion of Stereocenter |
Chiral Induction Strategies Utilizing this compound Derivatives
Derivatives of this compound could potentially be employed in chiral induction strategies. The bulky 3,3-dimethylbutyl group could serve as a "chiral auxiliary" or a "chiral directing group" to control the stereochemistry of a reaction at a different part of the molecule.
A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis in order to control the stereochemical outcome of the reaction. After the desired stereoselective transformation, the auxiliary is removed. A chiral alcohol, for example, could be derived from the reduction of a ketone containing the 3,3-dimethylbutyl moiety. This chiral alcohol could then be used to introduce chirality into another molecule.
The principle relies on the steric properties of the 3,3-dimethylbutyl group to create a biased steric environment around the reactive center. For instance, if a prochiral enolate were to be alkylated in the presence of a chiral auxiliary containing the 3,3-dimethylbutyl group, the auxiliary would direct the incoming electrophile to one face of the enolate, leading to the formation of one enantiomer in excess.
While specific examples of using this compound derivatives as chiral auxiliaries are not prominent in the literature, the underlying concept is a powerful tool in asymmetric synthesis. The development of new chiral auxiliaries is an ongoing area of research, and the unique steric profile of the 3,3-dimethylbutyl group makes it an interesting candidate for such applications.
Future Research Directions and Emerging Applications
Exploration of New Reaction Manifolds
The inherent reactivity of alkyl methanesulfonates as potent alkylating agents, owing to the exceptional leaving group ability of the mesylate anion, is well-established. pnu.ac.ir However, the specific case of 3,3-dimethylbutyl methanesulfonate (B1217627) introduces a sterically demanding neopentyl framework, which can direct reaction pathways in unique and underexplored ways.
Future research is anticipated to focus on harnessing this steric hindrance to achieve novel transformations. While simple nucleophilic substitution (SN2) reactions at the neopentyl center are notoriously slow, this steric congestion can be exploited to favor alternative reaction pathways. For instance, investigations into rearrangement reactions, where the bulky neopentyl group could drive skeletal reorganization upon ionization, may unveil new synthetic routes to complex molecular architectures. A study on the solvolysis of the closely related neopentyl toluene-p-sulphonate has already indicated the formation of both unrearranged and rearranged products, highlighting the complex reactivity of such systems. rsc.org
Furthermore, the exploration of reaction conditions that promote single-electron transfer (SET) processes could open up new avenues for the functionalization of the 3,3-dimethylbutyl group. Under such conditions, radical intermediates could be generated, bypassing the high energy barrier of traditional ionic pathways and enabling a broader range of carbon-carbon and carbon-heteroatom bond formations.
A summary of potential reaction manifolds for 3,3-dimethylbutyl methanesulfonate is presented below:
| Reaction Type | Potential Outcome | Key Influencing Factors |
| Nucleophilic Substitution | Formation of new C-O, C-N, C-S, or C-C bonds | High temperatures, strong nucleophiles, polar aprotic solvents |
| Rearrangement Reactions | Skeletal reorganization to form more stable carbocation intermediates | Protic solvents, elevated temperatures, Lewis acid catalysis |
| Single-Electron Transfer (SET) Reactions | Generation of radical intermediates for novel bond formations | Photochemical or electrochemical conditions, radical initiators |
Development of Green Chemistry Approaches for its Synthesis and Reactions
The principles of green chemistry are increasingly guiding the development of chemical processes, and the synthesis and reactions of this compound are ripe for innovation in this area. mdpi.commdpi.com Traditional methods for the synthesis of sulfonate esters often involve the use of hazardous reagents and solvents.
A key focus for future research will be the development of greener synthetic routes to this compound. This includes the use of methanesulfonic acid (MSA), which is considered a "green acid" due to its biodegradability and lower toxicity compared to other mineral acids, as a catalyst or reagent. rsc.org The direct esterification of 3,3-dimethyl-1-butanol (B44104) with MSA or its derivatives using environmentally benign catalysts and solvent systems, such as water or ionic liquids, presents a promising avenue. mdpi.comtaylorfrancis.com For instance, the synthesis of other esters using acidic ion exchange resins as heterogeneous catalysts offers a recyclable and less corrosive alternative to homogeneous acid catalysts. pnu.ac.ir
In the context of its reactions, the use of this compound as an alkylating agent can be made more sustainable. This can be achieved by employing catalytic amounts of the reagent where possible, or by designing reactions that proceed in green solvents like water or bio-derived solvents, minimizing the generation of hazardous waste. mdpi.com
| Green Chemistry Approach | Application to this compound | Potential Benefits |
| Use of Greener Reagents | Synthesis using methanesulfonic acid (MSA) instead of more hazardous sulfonylating agents. | Reduced toxicity and waste, improved biodegradability. |
| Heterogeneous Catalysis | Employing solid acid catalysts for the esterification of 3,3-dimethyl-1-butanol. | Catalyst recyclability, simplified product purification. |
| Green Solvents | Performing synthesis and subsequent reactions in water, ionic liquids, or bio-derived solvents. mdpi.com | Reduced environmental impact, improved safety. |
| Atom Economy | Designing reactions that maximize the incorporation of all starting materials into the final product. | Minimized waste generation. |
Integration with Flow Chemistry Methodologies
Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers significant advantages in terms of safety, efficiency, and scalability. escholarship.org The integration of the synthesis and reactions of this compound into flow chemistry systems is a promising area for future development.
The synthesis of this compound could be readily adapted to a flow process. For example, a packed-bed reactor containing a solid-supported acid catalyst could be used for the continuous esterification of 3,3-dimethyl-1-butanol. escholarship.org This would allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity.
Furthermore, the use of this compound in subsequent flow reactions, such as alkylations, can be envisaged. The ability to handle hazardous reagents and intermediates in a closed, continuous system enhances the safety of such processes. The development of novel flow methodologies for making other esters has been demonstrated, providing a blueprint for similar work with this compound. escholarship.org
| Flow Chemistry Aspect | Application to this compound | Advantages |
| Continuous Synthesis | Packed-bed or microreactor synthesis from 3,3-dimethyl-1-butanol and a sulfonylating agent. | Enhanced safety, improved process control, higher throughput. |
| In-line Purification | Integration of purification modules to remove byproducts and unreacted starting materials continuously. | Reduced workup time, improved product quality. |
| Multi-step Synthesis | Telescoping the synthesis of this compound with subsequent reactions in a continuous sequence. | Increased efficiency, reduced manual handling. |
Advanced Applications in Material Science and Catalysis
While the primary role of alkyl methanesulfonates has been as synthetic intermediates, their unique properties also suggest potential applications in material science and catalysis.
In material science, the methanesulfonate group can be used to introduce functionality into polymers and other materials. For example, the synthesis of layered double hydroxides (LDHs) intercalated with methanesulfonate anions has been reported, creating materials with tunable interlayer spacing and properties. nih.gov this compound could be explored as a precursor for creating novel polymeric materials or as a surface modifying agent, where the bulky neopentyl group could impart specific hydrophobic or steric properties.
In the realm of catalysis, recent studies have shown that alkyl sulfonates can act as Lewis acid catalysts in certain organic transformations. The electrophilic nature of the sulfur atom in the methanesulfonate group allows it to activate substrates. The potential for this compound to act as a catalyst in reactions such as acetal (B89532) formation or other carbonyl activations is an exciting and unexplored area of research. Its steric bulk could also lead to unique selectivity in such catalytic processes.
| Application Area | Potential Role of this compound | Research Focus |
| Material Science | Monomer for polymerization, surface modification agent for materials. | Synthesis of novel polymers with tailored properties, creation of functional surfaces. |
| Catalysis | Lewis acid catalyst for organic transformations. | Exploration of catalytic activity in reactions such as acetalization, aldol (B89426) reactions, and other carbonyl chemistry. |
Q & A
Q. What methodologies are recommended for impurity profiling in pharmaceutical-grade this compound?
- Methodological Answer : Implement LC-MS/MS with ion-trap detectors to identify trace impurities (e.g., unreacted alcohol or sulfonic acid byproducts). For quantification, use external calibration curves. Structural analogs (e.g., neotame derivatives) suggest thresholds of <0.1% for genotoxic impurities, guided by ICH Q3A/B guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
